molecular formula C8H8N2O B107739 5-Aminooxindole CAS No. 20876-36-2

5-Aminooxindole

Cat. No.: B107739
CAS No.: 20876-36-2
M. Wt: 148.16 g/mol
InChI Key: JPUYXUBUJJDJNL-UHFFFAOYSA-N
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Description

5-Aminooxindole: is an organic compound with the molecular formula C8H8N2O . It is a derivative of oxindole, characterized by the presence of an amino group at the 5-position of the oxindole ring. This compound is known for its unique structure and properties, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Aminooxindole can undergo oxidation reactions, where the amino group is oxidized to form various oxindole derivatives.

    Reduction: The compound can also be reduced, particularly in the presence of reducing agents like hydrogen gas and palladium catalysts, to form different reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce reduced aminooxindole compounds.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

  • 5-Aminooxindole’s unique combination of the oxindole ring and the amino group at the 5-position gives it distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

5-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUYXUBUJJDJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378285
Record name 5-Aminooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20876-36-2
Record name 5-Aminooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-oxindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-oxindole (25 g) in 120 mL of dimethylacetamide in a Parr bottle was added 10% Pd/C (0.5 g). The mixture was hydrogenated (40 psi H2) for 16 h. The catalyst was removed by filtration and the filtrate was diluted with ether (2 L) to provide 5-amino-oxindole (10.5 g; 50%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
50%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-aminooxindole an attractive scaffold for drug development?

A1: this compound displays promising potential in drug development due to its presence in various biologically active compounds, including some with anti-HIV activity []. Additionally, its structure allows for the incorporation of diverse functional groups, enabling the exploration of a wide range of biological activities through structure-activity relationship (SAR) studies. The provided research focuses on its use in developing inhibitors for proline-rich tyrosine kinase 2 (PYK2) [].

Q2: How does the structure of this compound relate to its potential for bioactivation by CYP3A4?

A2: Research suggests that the differences in CYP3A4 catalyzed bioactivation between this compound and 5-aminobenzsultam scaffolds, both found in PYK2 inhibitors, can be attributed to structural distinctions. While the exact mechanisms are not fully elucidated in the provided abstract [], it highlights the importance of considering potential metabolic transformations during drug design. The study utilizes techniques like CYP3A4 molecular docking, quantum chemical calculations, and glutathione adduct detection to investigate these differences.

Q3: Can you describe an example of how this compound has been incorporated into a novel compound with potential biological activity?

A3: Researchers successfully synthesized a novel spirocyclopropane incorporating both a dehydroabietic acid fragment and a this compound moiety []. This synthesis aimed to combine the reported anti-HIV activity of spirocyclopropanes with the diverse biological activities observed in oxindole derivatives. The resulting compound, obtained as a mixture of diastereomers, requires further investigation to assess its biological activity and therapeutic potential.

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